4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide -

4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

Catalog Number: EVT-4547247
CAS Number:
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

    Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and demonstrates in vitro and in vivo anticancer activity. Notably, it displays excellent in vivo antitumor activity in human myelodysplastic syndrome (SKM-1) cell line xenograft models. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

    Compound Description: This molecule displays selective inhibition towards class I HDACs (HDAC1, 2, and 3), showing particular potency against HDAC3. FNA demonstrates promising in vitro and in vivo antitumor activity, surpassing the efficacy of SAHA (Suberoylanilide hydroxamic acid) in inhibiting HepG2 cell growth. []

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

    Compound Description: NA exhibits selective inhibition against class I HDACs and demonstrates strong antiproliferative activity against A2780 and HepG2 cell lines. This compound induces G2/M phase arrest and apoptosis in HepG2 cells, suggesting a potential mechanism for its antitumor effects. []

    Relevance: NA shares a similar structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide, featuring a benzamide core and a substituted phenyl ring at the amide nitrogen. While the target compound has a 2-fluorophenyl group, NA possesses a simpler 2-aminophenyl group. Additionally, NA contains a bis(2-chloroethyl)amino substituent at the para position of the benzamide ring, unlike the ethylsulfonyl amino group in the target compound. These variations highlight the impact of substituents on both the phenyl ring and the benzamide core regarding HDAC inhibitory and antitumor activities. []

4-Amino-N-[2 (diethylamino) ethyl] benzamide (Procainamide)

    Compound Description: Procainamide is a known bioactive molecule with antiarrhythmic properties. It serves as a scaffold for developing more effective antiarrhythmic compounds through structural modifications. []

    Relevance: Procainamide belongs to the benzamide class, similar to 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide. Although their structures differ significantly in the substituents attached to the benzene ring and the amide nitrogen, their shared benzamide core highlights the versatility of this chemical scaffold in medicinal chemistry. []

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

    Compound Description: Ameltolide is a potent anticonvulsant benzamide derivative, demonstrating efficacy in various animal models of seizures. It serves as a lead compound for the development of new anticonvulsant agents. [, ]

    Relevance: Ameltolide shares the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide and also features a substituted phenyl ring at the amide nitrogen. While the target compound possesses a 2-fluorophenyl group, ameltolide has a 2,6-dimethylphenyl group. Although ameltolide lacks the ethylsulfonyl amino group at the para position, it highlights the significance of the benzamide core and the substituted phenyl ring at the amide nitrogen for anticonvulsant activity. [, ]

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4)

    Compound Description: This compound represents a potent anticonvulsant agent and is a potent potentiator of hexobarbital-induced sleeping time in mice. Unlike its parent compound, Compound 2 (4-amino-N-(2,6-dimethylphenyl)benzamide), Compound 4 exhibits exceptional metabolic stability, with no detectable N-acetyl metabolite. []

    Relevance: This compound is structurally very similar to 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), with the only difference being the addition of two methyl groups ortho to the 4-amino substituent. The addition of these two methyl groups is intended to sterically preclude, or diminish the rate of, metabolic N-acetylation. []

    Relevance to Target Compound: This compound shares the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide and also features a substituted phenyl ring at the amide nitrogen. While the target compound possesses a 2-fluorophenyl group, Compound 4 has a 2,6-dimethylphenyl group. Although Compound 4 lacks the ethylsulfonyl amino group at the para position, it highlights the significance of the benzamide core and the substituted phenyl ring at the amide nitrogen for anticonvulsant activity. []

    Compound Description: This ameltolide derivative shows superior efficacy compared to phenytoin in the maximal electroshock seizure test, indicating its anticonvulsant potential. It exhibits higher efficacy and a better protective index after oral administration compared to ameltolide. []

4-Amino-N-(2,6-diethylphenyl)benzamide

    Compound Description: This ameltolide derivative demonstrates significant anticonvulsant activity, surpassing phenytoin in the maximal electroshock seizure test. Notably, it exhibits higher efficacy and a better protective index after oral administration compared to ameltolide. []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-fluorophenyl)benzamide derivatives

    Compound Description: This series of compounds is synthesized from 3-(8-bromoimidazo [1,2-a]pyridin-2-yl)-4-fluoroaniline and characterized using 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. []

    Relevance: These derivatives share the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide. Notably, they all feature a substituted phenyl ring at the amide nitrogen, although the specific substituents differ. The presence of the 4-fluorophenyl group on the amide nitrogen in these derivatives, similar to the 2-fluorophenyl group in the target compound, highlights a potential area for exploring structure-activity relationships. []

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide

    Compound Description: This compound forms chains along the [] direction through intermolecular N–H···O hydrogen bonds within its crystal structure. Additionally, weak C–H···X (X: halogen) and X (lone pair)···π (benzene ring) interactions are observed. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

    Compound Description: These thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Results showed that derivatives with electron-donating groups (e.g., hydroxyl, amino, methoxy) on the phenyl ring exhibited good antimicrobial activity, particularly those with hydroxy and amino substituents. []

5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED)

    Compound Description: BED is a potent and selective inhibitor of the Na(+)/Ca(2+) exchanger isoform 3 (NCX3). It demonstrates significant neurotoxicity, worsening anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. []

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

    Compound Description: ZINC18057104 is a newly discovered DNA gyrase A inhibitor with potent antimicrobial activity against Escherichia coli, including quinolone-resistant strains. Its mechanism of action involves inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. []

    Relevance: This compound shares the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide, highlighting the benzamide scaffold's versatility as a starting point for developing antimicrobial agents. Although their structures differ significantly in the substituents on the benzamide ring and the nitrogen atom, ZINC18057104's potent antimicrobial activity through DNA gyrase inhibition underscores the potential of exploring diverse benzamide derivatives for developing novel antibacterial agents. []

N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

    Compound Description: This compound exhibits a higher Cmax and a longer elimination half-life compared to its parent compound, 3-CPA. It also demonstrates a higher bioavailability and greater tissue accumulation, particularly in the spleen. NACPA shows potential as an immune modulator by inhibiting lymphocyte proliferation, IFN-γ production, and chemotaxis in human peripheral lymphocytes. []

    Relevance: NACPA shares the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide, highlighting the role of the benzamide moiety in influencing pharmacokinetic properties and tissue distribution. While NACPA lacks the specific substituents of the target compound, its distinct pharmacological profile underscores the potential of modifying the benzamide scaffold for achieving desired therapeutic outcomes. []

2-allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

    Compound Description: 264CP is an antitussive agent that was synthesized to improve upon the antitussive activity of 2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide (264-CE). The antitussive activity of 264CP is stronger than 264-CE, which was hypothesized to be due to the introduction of the piperidino group. []

    Relevance: 264CP shares the core benzamide structure with 4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide. It highlights the potential of exploring benzamide derivatives with various amine substituents for their antitussive properties. []

Properties

Product Name

4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

IUPAC Name

4-(ethylsulfonylamino)-N-(2-fluorophenyl)benzamide

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C15H15FN2O3S/c1-2-22(20,21)18-12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10,18H,2H2,1H3,(H,17,19)

InChI Key

UAQZMMKEBHFZKI-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.